17-(3-methylphenyl)-13-prop-2-enyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one
Overview
Description
3-allyl-11-(3-methylphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-11-(3-methylphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one typically involves multi-step reactions. One common method includes the intramolecular Diels-Alder reaction of a 5-amino-4-methyloxazole derivative containing a propargyl fragment . This reaction constructs the condensed pyrrolo[2,3-c]pyridine fragment, which is a crucial part of the compound’s structure.
Industrial Production Methods
Industrial production methods for such complex heterocyclic compounds often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of high-temperature reactions, specialized catalysts, and purification techniques such as recrystallization from solvents like dimethylformamide (DMF) .
Chemical Reactions Analysis
Types of Reactions
3-allyl-11-(3-methylphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
3-allyl-11-(3-methylphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for drug discovery.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3-allyl-11-(3-methylphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain pyrrole and pyrazine rings and exhibit various biological activities.
Indole derivatives: Known for their biological potential, including antiviral and anticancer activities.
Uniqueness
What sets 3-allyl-11-(3-methylphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one apart is its unique combination of pyrimidine, pyrrolo, and quinoxaline rings, which provides a distinct set of chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
17-(3-methylphenyl)-13-prop-2-enyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O/c1-3-11-26-13-23-20-18(22(26)28)19-21(25-17-10-5-4-9-16(17)24-19)27(20)15-8-6-7-14(2)12-15/h3-10,12-13H,1,11H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWYVGQNWMHLMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C4=NC5=CC=CC=C5N=C42)C(=O)N(C=N3)CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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